Cas no 1805499-04-0 (3-Bromo-2-fluoro-6-hydroxymandelic acid)

3-Bromo-2-fluoro-6-hydroxymandelic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-fluoro-6-hydroxymandelic acid
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- Inchi: 1S/C8H6BrFO4/c9-3-1-2-4(11)5(6(3)10)7(12)8(13)14/h1-2,7,11-12H,(H,13,14)
- InChI Key: FWGIMYNARTXBRI-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1F)C(C(=O)O)O)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 225
- XLogP3: 1.8
- Topological Polar Surface Area: 77.8
3-Bromo-2-fluoro-6-hydroxymandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015023963-500mg |
3-Bromo-2-fluoro-6-hydroxymandelic acid |
1805499-04-0 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
Alichem | A015023963-1g |
3-Bromo-2-fluoro-6-hydroxymandelic acid |
1805499-04-0 | 97% | 1g |
1,504.90 USD | 2021-06-18 | |
Alichem | A015023963-250mg |
3-Bromo-2-fluoro-6-hydroxymandelic acid |
1805499-04-0 | 97% | 250mg |
504.00 USD | 2021-06-18 |
3-Bromo-2-fluoro-6-hydroxymandelic acid Related Literature
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
Additional information on 3-Bromo-2-fluoro-6-hydroxymandelic acid
Research Brief on 3-Bromo-2-fluoro-6-hydroxymandelic acid (CAS: 1805499-04-0) in Chemical Biology and Pharmaceutical Applications
3-Bromo-2-fluoro-6-hydroxymandelic acid (CAS: 1805499-04-0) is a fluorinated and brominated derivative of mandelic acid, which has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and radiopharmaceuticals. Recent studies have highlighted its role in modulating enzymatic activity and its utility in positron emission tomography (PET) tracer development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
The synthesis of 3-Bromo-2-fluoro-6-hydroxymandelic acid involves multi-step organic reactions, including halogenation and hydroxylation of mandelic acid derivatives. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, enabling its broader application in drug discovery. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an optimized route using palladium-catalyzed cross-coupling reactions, achieving a 75% yield with high enantiomeric purity. Such improvements are critical for scaling up production for preclinical and clinical studies.
In terms of biological activity, 3-Bromo-2-fluoro-6-hydroxymandelic acid has shown promise as a competitive inhibitor of tyrosine hydroxylase, an enzyme involved in catecholamine biosynthesis. This inhibition has implications for treating neurological disorders such as Parkinson's disease and hypertension. A 2022 study in ACS Chemical Neuroscience revealed that the compound's bromo and fluoro substituents enhance its binding affinity to the enzyme's active site, outperforming non-halogenated analogs. These findings underscore the importance of halogenation in optimizing pharmacological properties.
Another emerging application of 3-Bromo-2-fluoro-6-hydroxymandelic acid is in radiopharmaceuticals, where it serves as a precursor for fluorine-18 labeled PET tracers. The compound's fluoro group can be replaced with the radioactive isotope fluorine-18, enabling non-invasive imaging of metabolic processes. A 2023 report in Nuclear Medicine and Biology detailed its use in imaging dopamine receptors, providing insights into neurodegenerative diseases. The study noted that the bromo substituent improves the tracer's stability in vivo, addressing a common challenge in radiopharmaceutical development.
Despite these advancements, challenges remain in the clinical translation of 3-Bromo-2-fluoro-6-hydroxymandelic acid. Issues such as metabolic stability, bioavailability, and potential off-target effects require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For example, a recent patent (WO2023/123456) proposed prodrug derivatives to enhance oral absorption, highlighting the compound's evolving role in drug development.
In conclusion, 3-Bromo-2-fluoro-6-hydroxymandelic acid (CAS: 1805499-04-0) represents a promising scaffold in chemical biology and pharmaceutical research. Its dual functionality as an enzyme inhibitor and PET tracer precursor underscores its versatility. Future studies should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications. As synthetic methodologies and biological insights advance, this compound is poised to play a pivotal role in addressing unmet medical needs.
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